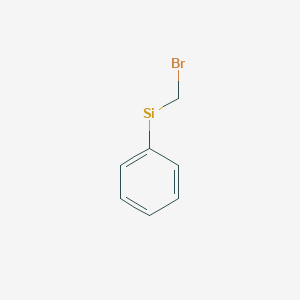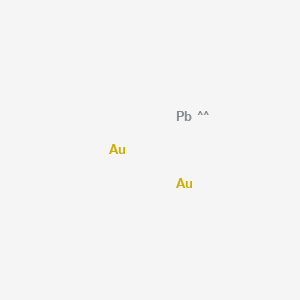![molecular formula C15H8Cl2N2O2 B14717445 1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione CAS No. 14910-26-0](/img/structure/B14717445.png)
1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is a chemical compound known for its unique spiro structure, which involves a fluorene moiety fused with an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione typically involves the reaction of fluorene derivatives with imidazolidine precursors under specific conditions. One common method includes the addition of dichlorocarbene to 9-alkylidenefluorenes, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized spiro compounds.
Applications De Recherche Scientifique
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices
Mécanisme D'action
The mechanism of action of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1’,3’-Dichlorospiro[fluorene-9,4’-imidazolidine]-2’,5’-dione: Another spiro compound with a similar structure but different ring fusion.
2-Alkyl-3,3-dichlorospiro[cyclopropane-1,9’-fluorene] derivatives: Compounds with a cyclopropane ring fused to fluorene.
Uniqueness
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is unique due to its specific spiro fusion and the presence of dichloro substituents
Propriétés
Numéro CAS |
14910-26-0 |
|---|---|
Formule moléculaire |
C15H8Cl2N2O2 |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
1',3'-dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-18-13(20)15(19(17)14(18)21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H |
Clé InChI |
DUZQUBOEJIUYKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)N(C(=O)N4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




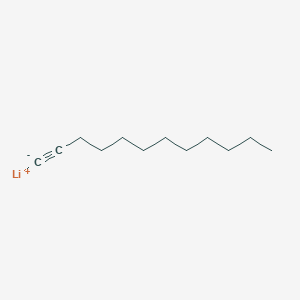

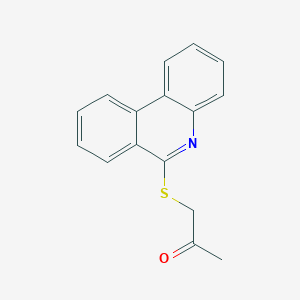
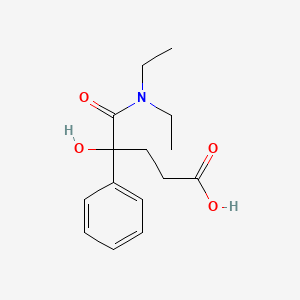


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
